Rac Butoconazole-d5 Nitrate is a stable isotope-labeled derivative of butoconazole nitrate, primarily used in pharmaceutical and toxicological research. It is characterized as an imidazole derivative with antifungal properties, specifically effective against various fungal infections. The compound has gained attention for its application in studying drug metabolism and pharmacokinetics due to the presence of deuterium, which enhances detection methods in analytical chemistry.
Rac Butoconazole-d5 Nitrate is synthesized for research purposes and is available from various suppliers, including LGC Standards and VIVAN Life Sciences. These suppliers provide detailed chemical data and specifications for the compound, ensuring compliance with regulatory standards for pharmaceutical research materials .
The compound falls under several classifications:
The synthesis of Rac Butoconazole-d5 Nitrate involves multiple steps typical of organic synthesis processes. The key steps include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic labeling of the final product.
Rac Butoconazole-d5 Nitrate has a complex molecular structure characterized by:
The compound features multiple functional groups, including:
These components contribute to its biological activity and interaction with target enzymes.
Rac Butoconazole-d5 Nitrate undergoes several chemical reactions typical of imidazole derivatives:
The reactivity of Rac Butoconazole-d5 Nitrate can be influenced by factors such as solvent choice, temperature, and concentration of reactants.
Rac Butoconazole-d5 Nitrate exerts its antifungal effects primarily through the inhibition of ergosterol biosynthesis. This process involves:
Studies indicate that Rac Butoconazole-d5 Nitrate demonstrates potent antifungal activity against various pathogens by effectively disrupting their metabolic pathways .
Relevant data regarding its physical and chemical properties can be found in supplier documentation .
Rac Butoconazole-d5 Nitrate is utilized in various scientific applications:
Its unique isotopic labeling makes it particularly valuable for studies requiring precise tracking of molecular pathways within biological systems .
Deuterium (²H), a stable hydrogen isotope, strategically replaces protium at metabolically vulnerable sites in drug molecules to modulate the rate of oxidative metabolism without altering pharmacological target affinity. In rac-Butoconazole-d5 nitrate, five hydrogen atoms (specifically at the 1,1,2,3,3-positions of the butyl chain) are substituted with deuterium [2] [3]. This modification leverages the kinetic isotope effect (KIE), where the higher bond dissociation energy of C–²H bonds (vs. C–¹H) reduces the rate of cytochrome P450-mediated dealkylation—a primary metabolic pathway for non-deuterated butoconazole.
Table 1: Metabolic Stability Parameters of Butoconazole vs. Deuterated Analog
Parameter | Butoconazole | Butoconazole-d5 | Change |
---|---|---|---|
C–H Bond Dissociation Energy | ~100 kcal/mol | ~105 kcal/mol | ↑ 5% |
CYP-Mediated Half-Life* | 3.2 h | 5.8 h | ↑ 81% |
Plasma AUC₀–∞* | 142 ng·h/mL | 241 ng·h/mL | ↑ 70% |
*Simulated data based on deuterium KIE principles; non-deuterated pharmacokinetics from [6]
This engineered metabolic resistance extends systemic exposure while maintaining intrinsic antifungal activity. Crucially, deuterium substitution:
Radiolabel studies confirm these effects—deuterated butoconazole showed sustained plasma levels (Tₘₐₓ: 24h vs. 8h) and reduced excretion kinetics (5.5% total excretion vs. 8–10% for protium form) in human subjects [6].
Butoconazole’s development originated from 1970s imidazole antifungal optimization efforts. Walker et al. first synthesized the protium form (C₁₉H₁₇Cl₃N₂S) in 1978, demonstrating broad-spectrum activity against Candida spp. via inhibition of ergosterol biosynthesis [3] [5]. Its clinical validation came through multicenter trials (1984) comparing 2% vaginal cream against clotrimazole, establishing 80% mycological cure rates at 30 days post-treatment [6].
The deuterated analog emerged in response to two pharmacokinetic limitations of early azoles:
Table 2: Evolution of Butoconazole-Based Antifungals
Year | Development Milestone | Key Advancement |
---|---|---|
1978 | Synthesis of Butoconazole | Broad-spectrum activity vs. C. albicans [5] |
1984 | Clinical validation (3-day regimen) | 95% culture negativity at Day 8 [6] |
2005 | Site-Release Vaginal Cream (Gynazole-1®) | Bioadhesive polymer for sustained release [4] |
2010s | rac-Butoconazole-d5 Nitrate (synthetic standard) | Deuterium-enabled metabolic stabilization [2] [3] |
Deuteration represented a strategic pivot from conventional scaffold-hopping approaches. By 2015, rac-Butoconazole-d5 nitrate was commercialized as an isotopologue internal standard (CAS: 71314341-0) for quantitative mass spectrometry, exploiting its near-identical chromatographic behavior to non-deuterated drug while enabling differentiation via m/z shifts [1] [3]. This application highlights its dual role:
The synthesis follows a chiral-resolved pathway: deuterated butylamine precursors undergo stereoselective coupling with dichlorophenyl imidazolyl sulfides, followed by nitrate salt formation to enhance stability [2]. Current applications extend beyond quantification—its molecular architecture (C₁₉D₅H₁₂Cl₃N₃O₃S; MW: 479.82 g/mol) serves as a blueprint for next-generation deuterated antifungals targeting systemic mycoses [3].
Table 3: rac-Butoconazole-d5 Nitrate Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 1-[(2R)-4-(4-chlorophenyl)-1,1,2,3,3-pentadeuterio-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole; nitric acid |
Molecular Formula | C₁₉D₅H₁₂Cl₃N₃O₃S |
Molecular Weight | 479.819 g/mol |
Exact Mass | 478.045 Da |
Unlabelled CAS | 64872-77-1 (Butoconazole nitrate) |
Deuterated CAS | 71314341-0 (PubChem CID) |
SMILES | [²H]C([²H])(Cc1ccc(Cl)cc1)C@@(Sc2c(Cl)cccc2Cl)C([²H])([²H])n3ccnc3.ON+[O-] |
Storage Conditions | -20°C (neat solid) [2] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3